Suplatast Tosilate Demonstrates Comparable Long-Term Efficacy to Inhaled Fluticasone Propionate in Mild Atopic Asthma While Differentially Modulating Systemic Inflammatory Biomarkers
A 2-year randomized controlled trial (n=32) directly compared oral Suplatast Tosilate (100 mg three times daily, total 300 mg/day) with inhaled Fluticasone Propionate (100 µg twice daily, total 200 µg/day) in patients with mild atopic asthma. Improvements in peak expiratory flow (PEF) rate and forced expiratory volume in 1 second (FEV1) were generally similar between the two groups, and efficacy was maintained for 2 years [1]. However, only the Suplatast Tosilate group exhibited significant improvements in peripheral blood eosinophil percent change, serum eosinophil cationic protein (ECP) level, and total IgE antibody titer [1]. Airway hyperresponsiveness improvement was comparable in both groups [1].
| Evidence Dimension | Long-term clinical efficacy and biomarker modulation in mild atopic asthma |
|---|---|
| Target Compound Data | Suplatast Tosilate (300 mg/day oral): PEF and FEV1 improvements similar to Fluticasone; significant reduction in peripheral blood eosinophil percent change, serum ECP level, and total IgE antibody titer; efficacy maintained for 2 years |
| Comparator Or Baseline | Fluticasone Propionate (200 µg/day inhaled): PEF and FEV1 improvements similar to Suplatast; no significant improvement in peripheral blood eosinophil percent change, serum ECP level, or total IgE antibody titer |
| Quantified Difference | No difference in lung function outcomes; qualitative difference in systemic inflammatory biomarkers (eosinophil markers and IgE reduced only in Suplatast group); airway hyperresponsiveness improvement similar |
| Conditions | Randomized controlled trial; 32 patients with mild atopic asthma; 2-year treatment duration; oral Suplatast Tosilate vs inhaled Fluticasone Propionate |
Why This Matters
Suplatast Tosilate offers comparable asthma control to low-dose inhaled corticosteroids while providing additional systemic immunomodulatory effects on Th2-driven biomarkers, making it a mechanistically distinct alternative for long-term asthma management.
- [1] Shiga M, Horiguchi T, Kondo R, et al. Long-term monotherapy with suplatast tosilate in patients with mild atopic asthma: a pilot comparison with low-dose inhaled fluticasone. Asian Pac J Allergy Immunol. 2011;29(2):134-142. View Source
